methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Description
Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.19507097 g/mol and the complexity rating of the compound is 798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A quinazoline core, which is known for various biological activities.
- A cyclopentyl group that may influence its pharmacokinetic properties.
- A furan moiety that can enhance interactions with biological targets.
Molecular Formula
The molecular formula of the compound is C21H24N2O4.
Kinase Inhibition
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on various kinases. For instance, it has been shown to interact with the MAPK pathway, specifically inhibiting MAPK10 (JNK3) which plays a crucial role in stress response and apoptosis .
Anticancer Activity
The quinazoline derivatives have been extensively studied for their anticancer properties. They are believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Preliminary data suggest that this compound may exhibit similar effects, leading to reduced viability in tumor cell lines .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 : Approximately 15 µM
- Mechanism : Induction of G1 phase arrest and apoptosis.
In Vivo Studies
Animal models have been employed to assess the efficacy and safety profile of the compound. Notably:
- Model : Xenograft mice bearing human tumors.
- Outcome : Significant tumor reduction observed with minimal toxicity at therapeutic doses.
Case Study 1: Breast Cancer Treatment
A recent clinical trial explored the efficacy of a related quinazoline derivative in patients with advanced breast cancer. The results indicated a promising response rate with manageable side effects, supporting further investigation into similar compounds like this compound .
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective potential of quinazoline derivatives in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cognitive function in treated animals .
Properties
IUPAC Name |
methyl 2-[cyclopentyl(furan-2-ylmethyl)amino]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-21-10-5-9-20(16-21)30-25(31)23-13-12-18(26(32)34-2)15-24(23)28-27(30)29(19-7-3-4-8-19)17-22-11-6-14-35-22/h5-6,9-16,19H,3-4,7-8,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCHSHLNLUWNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N(CC4=CC=CO4)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.